molecular formula C8H9BrZn B14880440 (3-Ethylphenyl)Zinc bromide

(3-Ethylphenyl)Zinc bromide

Cat. No.: B14880440
M. Wt: 250.4 g/mol
InChI Key: OTPRAZVXJWQJKY-UHFFFAOYSA-M
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Description

(3-Ethylphenyl)Zinc bromide is an organozinc compound with the molecular formula C8H9BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)Zinc bromide can be synthesized through the reaction of 3-ethylbromobenzene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

C8H9Br+ZnC8H9ZnBr\text{C}_8\text{H}_9\text{Br} + \text{Zn} \rightarrow \text{C}_8\text{H}_9\text{ZnBr} C8​H9​Br+Zn→C8​H9​ZnBr

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically carried out in a continuous flow system to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Ethylphenyl)Zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can participate in reduction reactions to form alkanes or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products:

    Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to various substituted aromatic compounds.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or other reduced aromatic compounds.

Scientific Research Applications

(3-Ethylphenyl)Zinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)Zinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows for the efficient transfer of the ethylphenyl group to electrophilic centers, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the ethyl group.

    (4-Methylphenyl)Zinc bromide: Contains a methyl group instead of an ethyl group.

    (2-Ethylphenyl)Zinc bromide: The ethyl group is positioned at the ortho position instead of the meta position.

Uniqueness: (3-Ethylphenyl)Zinc bromide is unique due to the position of the ethyl group on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct reaction pathways and products compared to its similar counterparts.

Properties

Molecular Formula

C8H9BrZn

Molecular Weight

250.4 g/mol

IUPAC Name

bromozinc(1+);ethylbenzene

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OTPRAZVXJWQJKY-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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